1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a butan-2-amine side chain attached to an indazole ring. It has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical methods involving indazole derivatives and butan-2-amine precursors. Its synthesis and properties have been documented in several scientific studies and patents, indicating its relevance in pharmaceutical research and development.
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is classified as an organic compound, specifically a substituted indazole. It falls under the category of amines due to the presence of the amine functional group in its structure. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability.
The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride can be represented as follows:
This indicates that the compound consists of 11 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 chlorine atoms.
Key structural data include:
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield of desired products. Reaction mechanisms may involve radical intermediates or carbocation formation depending on the specific reaction type.
Research suggests that similar indazole derivatives interact with specific targets in cellular pathways, potentially influencing processes like cell proliferation and apoptosis.
Further studies are needed to elucidate the precise mechanism by which this compound exerts its biological effects.
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride exhibits several physical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in water |
Key chemical properties include:
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has potential applications in:
The structural plasticity of the indazole core allows strategic modifications to engage multiple pathological targets in AD. Key advantages include:
Table 1: Indazole-Based MTDLs in Alzheimer’s Disease Research
Compound | Structural Features | Primary Targets | Biological Outcomes |
---|---|---|---|
PGN33 | 3-(4-Methoxybenzyloxy)indazole | CB2 receptor, BuChE | Reduced Aβ toxicity, BuChE inhibition (IC₅₀ = 4.8 μM) |
Indazolylketones | Carbonyl-linked 3-substituents | CB2, BuChE, BACE-1 | Triple-activity profiles; IC₅₀ (BACE-1) = 0.5–5 μM |
1-(1H-Indazol-3-yl)butan-2-amine | 3-Aminobutyl side chain | PDE9, antioxidant pathways (inferred) | Enhanced cGMP signaling, ROS scavenging (predicted) |
Phosphodiesterase 9A (PDE9) hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger critical for synaptic plasticity and memory consolidation. PDE9 overexpression in the hippocampus of AD patients correlates with cognitive impairment, making it a compelling therapeutic target [4] [9]. Key mechanisms include:
Table 2: PDE9 Inhibitors in Cognitive Enhancement
Compound | IC₅₀ (PDE9) | cGMP Elevation | Cognitive Models Improved |
---|---|---|---|
Irsenontrine | 15 nM | 3-fold (CSF) | Social recognition, Morris water maze |
C33 | 89–91 nM | Not reported | In vitro enzymatic inhibition |
1-(1H-Indazol-3-yl)butan-2-amine | Predicted: <100 nM | Inferred | LTP restoration (hypothetical) |
Mitochondrial dysfunction and oxidative stress are early drivers of neurodegeneration. The brain’s high metabolic rate and lipid-rich environment render it vulnerable to reactive oxygen species (ROS), which damage proteins, lipids, and DNA—exacerbating Aβ and tau pathologies [5] [10]. Indazole MTDLs counteract this via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7